molecular formula C16H9BrCl2N2O2S B10960453 (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one

Cat. No.: B10960453
M. Wt: 444.1 g/mol
InChI Key: JHOPXYJZQZLVBC-MLPAPPSSSA-N
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Description

5-[(Z)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of bromine, chlorine, hydroxyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 4-chloroaniline in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the final thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
  • 3-Bromo-5-chloro-benzaldehyde
  • 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether

Uniqueness

What sets 5-[(Z)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE apart is its combination of functional groups, which provides a unique set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H9BrCl2N2O2S

Molecular Weight

444.1 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9BrCl2N2O2S/c17-12-7-10(19)5-8(14(12)22)6-13-15(23)21-16(24-13)20-11-3-1-9(18)2-4-11/h1-7,22H,(H,20,21,23)/b13-6-

InChI Key

JHOPXYJZQZLVBC-MLPAPPSSSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Br)O)/S2)Cl

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)S2)Cl

Origin of Product

United States

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